molecular formula C14H10N2O2 B2503828 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-34-2

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Cat. No.: B2503828
CAS No.: 1253696-34-2
M. Wt: 238.246
InChI Key: HGGSUSHTVKFTRV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the 4-methylphenyl group and the aldehyde group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-2-4-11(5-3-9)13-12-6-10(8-17)7-15-14(12)18-16-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGSUSHTVKFTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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